Enhanced Mass Differential and Reduced Isotopic Interference: d14 vs. d5 Labeling
The (R)-Hydroxytolterodine-d14 compound offers a +14 Da mass shift relative to the unlabeled analyte, compared to only a +5 Da shift for the commercially available (R)-Hydroxytolterodine-d5 analog . This larger mass differential is critical for minimizing spectral overlap between the internal standard and the naturally occurring M+1, M+2, or M+3 isotopologues of the analyte, which can be significant at low concentrations. A larger mass shift ensures the internal standard's primary ion is further removed from the analyte's isotopic envelope, reducing cross-talk and improving the accuracy of low-level quantification [1].
| Evidence Dimension | Mass Differential from Unlabeled Analyte |
|---|---|
| Target Compound Data | +14 Da (m/z 356.6 [M+H]+ vs. m/z 342.5 [M+H]+ for unlabeled) |
| Comparator Or Baseline | (R)-Hydroxytolterodine-d5: +5 Da (m/z ~347.5 [M+H]+ vs. m/z 342.5 [M+H]+ for unlabeled) |
| Quantified Difference | 9 Da greater mass separation (14 Da vs. 5 Da) |
| Conditions | Calculated from molecular formulas: Target C22H17D14NO2 (355.57 g/mol); Comparator C22H26D5NO2 (346.53 g/mol) . |
Why This Matters
A larger mass differential is a key procurement criterion for a SIL-IS, as it directly reduces the risk of quantitative bias from isotopic spectral overlap, especially at the lower limit of quantification (LLOQ).
- [1] Antpedia. (2007). Internal Standard Selection for MS Quantitation: Principles of Isotopic Labeling and Mass Shift. View Source
